molecular formula C17H12N6O3S B2616941 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396803-53-4

3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2616941
CAS No.: 1396803-53-4
M. Wt: 380.38
InChI Key: ORHBRUFQRDAJQC-UHFFFAOYSA-N
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Description

3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H12N6O3S and its molecular weight is 380.38. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule characterized by multiple functional groups that suggest diverse biological activities. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Structural Overview

The compound's structure consists of:

  • A benzo[c][1,2,5]thiadiazole moiety,
  • An azetidine ring,
  • An oxadiazole group,
  • A pyridinone core.

This unique combination of structural elements contributes to its potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit significant anticancer activity. A notable study indicated that modifications to the substituents on the thiadiazole ring can enhance the anticancer properties. For instance:

  • Compound D-16 , with an electron-donating group (-OCH₃), showed increased anticancer potential compared to its counterparts with electron-withdrawing groups .

Table 1: Anticancer Activity of Related Compounds

CompoundStructureIC₅₀ (µM)Mechanism
D-16Thiadiazole derivative3.2Induces apoptosis via caspase activation
D-20Halogenated variant6.8Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies indicate that derivatives with halogen substitutions at specific positions enhance activity against both Gram-positive and Gram-negative bacteria:

  • Compounds with -Cl or -Br at the para position showed increased efficacy against various bacterial strains .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
D-4Staphylococcus aureus8 µg/mL
D-20Escherichia coli16 µg/mL
D-1Pseudomonas aeruginosa12 µg/mL

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays. The presence of hydroxyl groups significantly enhances its ability to scavenge free radicals:

  • Compounds with para-hydroxy substitutions exhibited superior antioxidant activity compared to those lacking such modifications .

Table 3: Antioxidant Activity Assay Results

CompoundAssay TypeEC₅₀ (mM)
D-16DPPH Scavenging0.565
D-20ABTS Assay0.708

Case Studies

A series of case studies have further elucidated the biological potential of this compound:

  • Anticancer Study on MCF-7 Cells : The compound was tested against MCF-7 breast cancer cells, showing significant cytotoxicity and induction of apoptosis at concentrations as low as 5 µM.
  • Antimicrobial Screening : A panel of derivatives was screened against common pathogens, revealing a broad spectrum of activity particularly against resistant strains of Staphylococcus aureus.
  • Antioxidant Assessment : The compound demonstrated a strong ability to inhibit lipid peroxidation in a TBARS assay, indicating its potential as a protective agent against oxidative stress.

Properties

IUPAC Name

3-[5-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S/c24-15-11(2-1-5-18-15)14-19-16(26-20-14)10-7-23(8-10)17(25)9-3-4-12-13(6-9)22-27-21-12/h1-6,10H,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBRUFQRDAJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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